Cas no 35845-66-0 ((E)-1-Phenylbut-2-en-1-one)
(E)-1-Phenylbut-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- (E)-1-Phenylbut-2-en-1-one
- 2-Buten-1-one,1-phenyl-, (2E)-
- Crotonophenone
- trans-1-Phenyl-2-buten-1-one
- (E)-1-phenylbuten-2-en-1-one
- (E)-phenyl-2-buten-1-one
- crotonoylbenzene
- Nsc28846
- phenyl (E)-1-propenyl ketone
- trans-Crotonophenone
- 2-Buten-1-one, 1-phenyl-
- (E)-1-phenyl-but-2-en-1-one
- (2E)-1-Phenyl-2-buten-1-one
- NSC518668
- MFCD00059386
- (E)-1-phenyl-2-buten-1-one
- trans-1-Phenyl-2-buten-1-one, technical, 80%
- UNII-S8003HHM9W
- 1-Phenyl-2-buten-1-one
- AKOS015888282
- AS-38225
- EN300-178465
- NSC-28846
- 1-Benzoyl-1-propene
- 2-Buten-1-one, 1-phenyl-, (E)-
- CS-W010991
- P0216
- (E)-1-Benzoyl-1-propene
- A853233
- EINECS 207-800-0
- 2-Butenophenone
- 495-41-0
- NSC 518668
- (2E)-1-Phenyl-2-buten-1-one #
- 1-Phenyl-but-2-en-1-one
- DTXSID30189392
- Phenyl 1-propenyl ketone
- S8003HHM9W
- 1-Benzoylpropene
- 35845-66-0
- NSC-518668
- 1-phenylbut-2-en-1-one
- Phenyl propenyl ketone
- Z2259130553
- Ethylideneacetophenone
- A827739
- 2-Buten-1-one, 1-phenyl-, (2E)-
- A822997
- Q27288791
- G80066
-
- MDL: MFCD00059386
- Inchi: 1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+
- InChI Key: FUJZJBCWPIOHHN-QHHAFSJGSA-N
- SMILES: O=C(/C=C/C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 146.073
- Monoisotopic Mass: 146.073
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Density: 0.99
- Boiling Point: 225.7°Cat760mmHg
- Flash Point: 86.3°C
- Refractive Index: 1.53
- PSA: 17.07000
- LogP: 2.44540
(E)-1-Phenylbut-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 688827-1G |
(E)-1-Phenylbut-2-en-1-one |
35845-66-0 | 80% | 1g |
¥1638.75 | 2023-11-29 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 688827-5G |
(E)-1-Phenylbut-2-en-1-one |
35845-66-0 | 80% | 5g |
¥4334.06 | 2023-11-29 | |
| TRC | P319942-100mg |
(E)-1-Phenylbut-2-en-1-one |
35845-66-0 | 100mg |
$64.00 | 2023-05-17 | ||
| TRC | P319942-250mg |
(E)-1-Phenylbut-2-en-1-one |
35845-66-0 | 250mg |
$81.00 | 2023-05-17 | ||
| TRC | P319942-500mg |
(E)-1-Phenylbut-2-en-1-one |
35845-66-0 | 500mg |
$92.00 | 2023-05-17 | ||
| TRC | P319942-1g |
(E)-1-Phenylbut-2-en-1-one |
35845-66-0 | 1g |
$ 110.00 | 2022-06-03 | ||
| Alichem | A019120583-5g |
(E)-1-Phenylbut-2-en-1-one |
35845-66-0 | 95% | 5g |
$185.40 | 2023-09-02 | |
| Alichem | A019120583-10g |
(E)-1-Phenylbut-2-en-1-one |
35845-66-0 | 95% | 10g |
$310.40 | 2023-09-02 | |
| Alichem | A019120583-25g |
(E)-1-Phenylbut-2-en-1-one |
35845-66-0 | 95% | 25g |
$494.40 | 2023-09-02 | |
| TRC | P319942-1000mg |
(E)-1-Phenylbut-2-en-1-one |
35845-66-0 | 1g |
$138.00 | 2023-05-17 |
(E)-1-Phenylbut-2-en-1-one Suppliers
(E)-1-Phenylbut-2-en-1-one Related Literature
-
Yuanyuan Sun,Ying Li,Xiaoyan Li,Yanli Zeng Phys. Chem. Chem. Phys. 2022 24 6690
-
Sheng-Han Huang,Yu-Wei Shih,Wen-Tse Huang,Deng-Hong Li,Te-Fang Yang RSC Adv. 2016 6 91870
-
Feng Han,Lei Yang,Zhen Li,Chungu Xia Org. Biomol. Chem. 2012 10 346
-
4. Synthesis of an enol-ether of a cyclopropanone from a diazoalkenylether: a novel class of compoundDavid P. G. Hamon,Kevin M. Pullen J. Chem. Soc. Chem. Commun. 1975 459a
-
Yasushi Yoshida,Seitaro Ishikawa,Takashi Mino,Masami Sakamoto Chem. Commun. 2021 57 2519
Additional information on (E)-1-Phenylbut-2-en-1-one
(E)-1-Phenylbut-2-en-1-one (CAS No. 35845-66-0): A Comprehensive Overview in Modern Chemical Biology and Medicinal Chemistry
(E)-1-Phenylbut-2-en-1-one, identified by its Chemical Abstracts Service (CAS) number 35845-66-0, is a significant compound in the realm of chemical biology and medicinal chemistry. This β-keto ester, characterized by its phenyl and butenone moieties, has garnered considerable attention due to its versatile structural framework and potential applications in synthetic methodologies, pharmacological research, and the development of novel bioactive molecules.
The molecular structure of (E)-1-Phenylbut-2-en-1-one consists of an aromatic phenyl ring conjugated with a conjugated butenone system. This unique arrangement imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis. The compound exhibits a trans configuration around the double bond, which influences its reactivity and interaction with biological targets. Such structural features have positioned it as a key building block in the synthesis of more complex molecules, particularly in the context of drug discovery.
In recent years, (E)-1-Phenylbut-2-en-1-one has been extensively studied for its role in the synthesis of heterocyclic compounds. Heterocycles are prevalent in pharmaceuticals due to their ability to mimic natural products and interact with biological macromolecules. Researchers have leveraged the reactivity of the butenone group to develop novel cyclization strategies, leading to the formation of five-membered and six-membered rings that are integral to many bioactive scaffolds. For instance, studies have demonstrated its utility in constructing fused ring systems such as indoles and pyridines, which are crucial motifs in medicinal chemistry.
The pharmacological relevance of (E)-1-Phenylbut-2-en-1-one has been explored across various therapeutic areas. Its structural motif is reminiscent of several known pharmacophores, prompting investigations into its potential as an anti-inflammatory agent, an antioxidant, or even an antimicrobial compound. Preliminary computational studies suggest that the compound can interact with specific binding pockets in enzymes and receptors, modulating their activity. These findings align with emerging trends in drug design, where structure-based virtual screening is employed to identify promising candidates.
One of the most intriguing aspects of (E)-1-Phenylbut-2-en-1-one is its role as a precursor in the synthesis of chiral molecules. The presence of a stereogenic center adjacent to the conjugated system allows for the preparation of enantiomerically pure derivatives, which are often required for optimal biological activity. Enantioselective synthesis methods have been developed to access these enantiomers efficiently. Such advancements are critical in modern drug development, where enantiomeric purity can significantly impact efficacy and safety profiles.
The synthetic versatility of (E)-1-Phenylbut-2-en-1-one extends beyond heterocyclic chemistry. It serves as a precursor for synthesizing functionalized aldehydes and ketones through oxidation or reduction reactions. These intermediates are further elaborated into more complex structures via condensation reactions or cross-coupling techniques. The compound’s ability to undergo diverse transformations makes it an indispensable tool in synthetic organic chemistry labs.
Recent advances in green chemistry have also highlighted (E)-1-Phenylbut-2-en-1-one as a sustainable building block. Researchers have explored catalytic methods that minimize waste and energy consumption during its synthesis. For example, photoredox catalysis has been employed to achieve selective transformations under mild conditions. Such environmentally friendly approaches align with global efforts to promote sustainable practices in chemical manufacturing.
The application of (E)-1-Phenylbut-2-en-1-one in material science is another emerging frontier. Its conjugated system lends itself well to applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound’s ability to absorb and emit light across specific wavelengths makes it a candidate for developing novel optoelectronic materials. This interdisciplinary application underscores the broad utility of this versatile molecule.
In conclusion,(E)-1-Phenylbut-2-en-1-one (CAS No. 35845-66-0) represents a cornerstone compound in chemical biology and medicinal chemistry. Its unique structural features enable diverse synthetic applications, while its pharmacological potential continues to be explored through innovative research methodologies. As our understanding of molecular interactions deepens, compounds like this will undoubtedly play pivotal roles in shaping future advancements across multiple scientific disciplines.
35845-66-0 ((E)-1-Phenylbut-2-en-1-one) Related Products
- 134273-12-4((2E)-1,5-Diphenyl-2-penten-1-one)
- 959-28-4((E)-1,4-Diphenylbut-2-ene-1,4-dione)
- 17342-09-5((E)-1,4-Bis(4-methylphenyl)-2-butene-1,4-dione)
- 19738-86-4(2-Penten-1-one, 1-phenyl-)
- 5465-41-8((2E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione)
- 495-41-0(1-Phenyl-2-buten-1-one)
- 604006-99-7(2-Buten-1-one, 1-(4-methylphenyl)-, (2E)-)
- 61752-66-7(2-Penten-1-one, 1-phenyl-, (2E)-)
- 4070-75-1(2-Butene-1,4-dione,1,4-diphenyl-)
- 959-27-3(cis-1,4-diphenylbut-2-ene-1,4-dione)